molecular formula C17H27NO3 B5066867 4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine

Cat. No.: B5066867
M. Wt: 293.4 g/mol
InChI Key: LBKIWQWYRXOXCH-UHFFFAOYSA-N
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Description

4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine is a chemical compound known for its unique structure and properties It is composed of a morpholine ring attached to a 2,4,6-trimethylphenoxy group through an ethoxyethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 2,4,6-trimethylphenol with ethylene oxide to form 2-(2,4,6-trimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or amines; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2,4,6-Trimethylphenoxy)ethyl]morpholine: A closely related compound with similar structural features.

    2,4,6-Trimethylphenoxyethanol: An intermediate in the synthesis of the target compound.

    Morpholine derivatives: Various morpholine-based compounds with different substituents.

Uniqueness

4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine stands out due to its unique combination of a morpholine ring and a 2,4,6-trimethylphenoxy group. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-14-12-15(2)17(16(3)13-14)21-11-10-20-9-6-18-4-7-19-8-5-18/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKIWQWYRXOXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCOCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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